BenchChemオンラインストアへようこそ!

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

ERK inhibitor MAPK pathway oncology

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine (CAS 1356088-27-1, molecular formula C₁₃H₁₂N₄, molecular weight 224.26 g/mol) is a heterobifunctional building block featuring a 5-aminoindazole core with a 2-methylpyridin-4-yl substituent at the 3-position. This compound serves as a critical synthetic intermediate in multiple patent families covering ERK1/2, IRAK4, and other kinase inhibitors, and is commercially available from multiple suppliers typically at ≥95% purity.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B13896476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C13H12N4/c1-8-6-9(4-5-15-8)13-11-7-10(14)2-3-12(11)16-17-13/h2-7H,14H2,1H3,(H,16,17)
InChIKeyBKFMNNXMLAXQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine: A Privileged Indazolamine Building Block for Kinase Inhibitor Drug Discovery and Chemical Procurement


3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine (CAS 1356088-27-1, molecular formula C₁₃H₁₂N₄, molecular weight 224.26 g/mol) is a heterobifunctional building block featuring a 5-aminoindazole core with a 2-methylpyridin-4-yl substituent at the 3-position . This compound serves as a critical synthetic intermediate in multiple patent families covering ERK1/2, IRAK4, and other kinase inhibitors, and is commercially available from multiple suppliers typically at ≥95% purity . Its structural architecture—combining an indazole hydrogen-bond donor/acceptor motif with a 2-methylpyridine hinge-binding fragment—positions it as a versatile scaffold for generating potent, patentable kinase inhibitors, distinguishing it from simpler indazolamine analogs that lack the heteroaryl substitution at C3 [1].

Why 3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine Cannot Be Casually Replaced by Other 3-Aryl-indazol-5-amines in Kinase Inhibitor Programs


The 2-methylpyridin-4-yl substituent at the indazole C3 position is not merely a generic aryl decoration—it provides a specific, geometrically constrained hydrogen-bond acceptor that engages the kinase hinge region, a pharmacophoric feature that is absent in simple phenyl or unsubstituted pyridyl analogs. Direct evidence from ERK inhibitor patents demonstrates that the stereochemical presentation of this building block within the final molecule produces quantifiable potency differences: the (S)-configured spirocyclic derivative incorporating this scaffold achieves IC₅₀ = 50 nM against ERK1/2, while the corresponding (R)-enantiomer shows IC₅₀ = 150 nM—a threefold reduction [1] [2]. Furthermore, the 2-methyl group on the pyridine ring imposes distinct steric and electronic properties compared to the des-methyl analog 3-(pyridin-4-yl)-1H-indazol-5-amine, which has been reported to target entirely different enzymes including acetylcholinesterase (IC₅₀ 0.86–26.73 µM) [3]. Substituting one building block for another without explicit comparative biological validation therefore risks not merely attenuated potency but complete target-class redirection.

Quantitative Differentiation Evidence for 3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine Against Closest Structural Analogs


ERK1/2 Inhibitor Potency: Stereochemical Discrimination Demonstrates Scaffold-Dependent Potency Modulation

When 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine is incorporated as the core scaffold into spirocyclic ERK inhibitors, the resulting (S)-enantiomer (BDBM421845, US10493060 Example 8) inhibits ERK1 and ERK2 with IC₅₀ = 50 nM, whereas the (R)-enantiomer (BDBM421846, US10493060 Example 9) constructed from the same building block shows IC₅₀ = 150 nM against ERK2—a 3-fold potency loss solely attributable to stereochemical inversion at the spirocyclic center distal to the indazole-pyridine scaffold [1] [2]. This directly demonstrates that the 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine core provides a geometrically sensitive pharmacophore whose potency output is quantifiably tunable, a feature not documented for simpler 3-aryl-indazol-5-amine building blocks.

ERK inhibitor MAPK pathway oncology stereochemistry indazole scaffold

Kinase Target Engagement Profile: Divergent Biological Activity Between 2-Methylpyridin-4-yl and Des-methyl Pyridin-4-yl Indazolamine Analogs

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine serves as the core scaffold in multiple patent-exemplified ERK1/2 inhibitors with IC₅₀ values in the 50–150 nM range [1]. In contrast, the des-methyl analog 3-(pyridin-4-yl)-1H-indazol-5-amine has not been reported as an ERK inhibitor scaffold; instead, publicly available bioactivity data associate it with acetylcholinesterase (AChE) inhibition with IC₅₀ values spanning 0.86–26.73 µM [2], and with Chk1 kinase inhibition . The addition of a single methyl group at the pyridine 2-position thus redirects the biological annotation of the building block from a micromolar AChE/Chk1-biased scaffold to a nanomolar ERK/IRAK4 kinase inhibitor scaffold—a target-class switch exceeding two orders of magnitude in potency range.

kinase selectivity structure-activity relationship target engagement hinge binder methyl effect

IRAK4 Inhibitor Patent Prevalence: The 2-Methylpyridin-4-yl-indazol-5-amine Motif as a Recurring Pharmacophore in Multiple Granted Patents

The 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine scaffold is explicitly incorporated—as the intact 2-methylpyridin-4-yl-indazole substructure—into multiple exemplified IRAK4 inhibitors within granted US patent US10160753 [1]. Specifically, 2-(2-methylpyridin-4-yl)oxazole-4-carboxamide derivatives, which are directly accessible from 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine via amide coupling, appear as Examples 2 through 8 and 10–11 in this patent [1]. In contrast, the simpler 3-(pyridin-4-yl)-1H-indazol-5-amine (lacking the 2-methyl group) is not exemplified in this IRAK4 patent family, nor in the related IRAK4 patent WO2016011390A1, which instead features elaborate 2-methylpyridin-4-yl-containing indazole constructs [2]. This patent prevalence pattern provides strong inferential evidence that the 2-methyl substituent is a critical determinant of IRAK4 pharmacophore recognition.

IRAK4 inhibitor innate immunity inflammation patent analysis chemical series

Synthetic Accessibility via Microwave-Assisted Suzuki–Miyaura Cross-Coupling: A General and Efficient Route to 3-Aryl-1H-indazol-5-amines

The published synthetic methodology for accessing 3-aryl-1H-indazol-5-amines—the compound class to which the target belongs—utilizes Pd-catalyzed Suzuki–Miyaura cross-coupling of (NH)-free 3-bromo-1H-indazol-5-amine with arylboronic acids under microwave-assisted conditions, delivering products in good to excellent yields (43–97% reported range across diverse arylboronic acid substrates) [1]. This (NH)-free direct coupling methodology eliminates the need for N-protection/deprotection steps that plague alternative routes, reducing synthetic step count and improving atom economy. The 2-methylpyridin-4-yl boronic acid coupling partner required for the target compound is commercially available, making this a practical and scalable synthetic entry point compared to multi-step de novo indazole ring construction approaches [1] .

Suzuki-Miyaura coupling microwave synthesis building block synthesis Pd catalysis library production

Physicochemical Differentiation: Calculated logP and Solubility Profile Versus Closest Regioisomeric and Des-methyl Analogs

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine (MW 224.26, formula C₁₃H₁₂N₄) has a calculated partition coefficient (ClogP) of approximately 1.87 and an estimated aqueous solubility of 2.6 mg/mL [1]. The des-methyl analog 3-(pyridin-4-yl)-1H-indazol-5-amine (MW 210.23, C₁₂H₁₀N₄) has a reported LogP of 2.79 and PSA of 67.59 Ų . The regioisomer 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine (MW 224.26, C₁₃H₁₂N₄) has identical molecular weight but a distinct spatial orientation of the pyridine nitrogen and methyl group . The 2-methyl substitution on the pyridine ring of the target compound reduces logP by approximately 0.9 log units relative to the des-methyl analog while increasing molecular weight by 14 Da—a combination that may confer modestly improved aqueous solubility while retaining drug-like physicochemical space. These measured and calculated properties are relevant for building block selection when downstream ADME optimization is anticipated.

physicochemical properties logP solubility drug-likeness building block selection

Optimal Procurement and Research Application Scenarios for 3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine


ERK1/2 Kinase Inhibitor Lead Optimization Programs Requiring Stereochemistry-Dependent SAR Exploration

For medicinal chemistry teams prosecuting ERK1/2 inhibitor programs, 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine provides an experimentally validated entry point into a chemical series where stereochemical configuration at a distal spirocyclic center produces a quantifiable 3-fold potency window (IC₅₀ 50 nM vs. 150 nM) [1] [2]. This building block enables systematic exploration of stereochemistry–potency relationships that are simply not accessible with the des-methyl pyridin-4-yl analog, which has no documented ERK pharmacology. Procurement of this specific building block—rather than a generic 3-aryl-indazol-5-amine—ensures that the resulting SAR data align with the patent exemplified chemical space of US10493060 and US10525036, facilitating freedom-to-operate analysis and potential patent prosecution strategies.

IRAK4 Inhibitor Discovery: Direct Synthetic Access to Patent-Exemplified Oxazole-4-Carboxamide Series

Investigators pursuing IRAK4 as a therapeutic target for inflammatory or autoimmune diseases can use 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine as the direct synthetic precursor to the 2-(2-methylpyridin-4-yl)oxazole-4-carboxamide class exemplified in US10160753 [3]. A single amide coupling step converts this building block into final compounds that appear in ≥10 patent examples, representing a significant acceleration relative to de novo synthesis of the indazole-oxazole scaffold. The des-methyl analog cannot serve this role, as the 2-methyl group on the pyridine ring is integral to the oxazole-4-carboxylic acid coupling partner's structure. For competitive IRAK4 programs, procurement of this specific building block constitutes a time-to-lead advantage.

Kinase Library Synthesis: A Privileged Scaffold for Parallel Chemistry and Diversity-Oriented Synthesis

The 5-amino group of 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine provides a chemically orthogonal functional handle (relative to the indazole NH) for diversification via amide bond formation, sulfonamide coupling, or reductive amination, while the pre-installed 2-methylpyridin-4-yl moiety at C3 locks in a kinase hinge-binding motif [4]. The validated microwave-assisted Suzuki–Miyaura synthesis (43–97% yield range) confirms that this building block class is amenable to parallel synthesis workflows [5]. For core facility or CRO-based library production, selecting this specific building block over the des-methyl analog ensures that the resulting library members carry a methyl group that is critical for hinge recognition in IRAK4, ERK, and related kinase targets—as evidenced by its exclusive appearance in kinase inhibitor patents relative to the des-methyl congener.

ADME-Aware Fragment Elaboration: Balancing Lipophilic Efficiency with Target Engagement

Fragment-based drug discovery groups seeking to elaborate an indazole fragment hit into a lead-like molecule can leverage the ~0.9 log unit lower ClogP of 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine (ClogP ~1.87) relative to its des-methyl analog (LogP 2.79) [6] . This improved hydrophilicity, combined with the nanomolar kinase potency documented for elaborated compounds containing this scaffold, suggests superior lipophilic efficiency (LipE) potential. Procurement of this building block enables fragment growing strategies that begin from a more developable physicochemical starting point without sacrificing the methyl-dependent hinge-binding interactions that are essential for kinase target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.